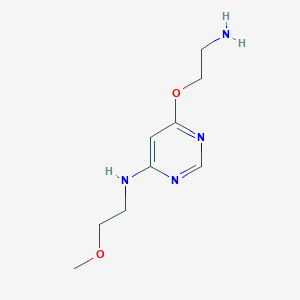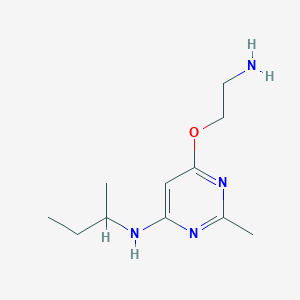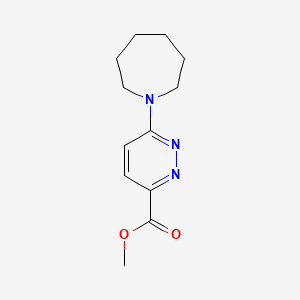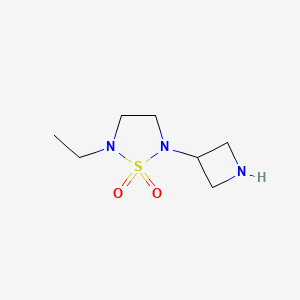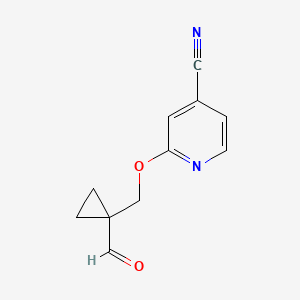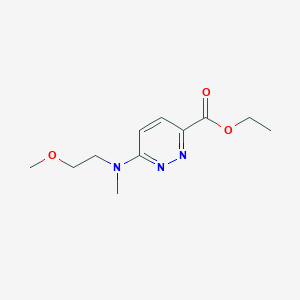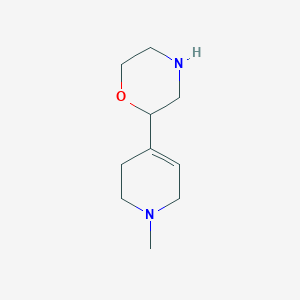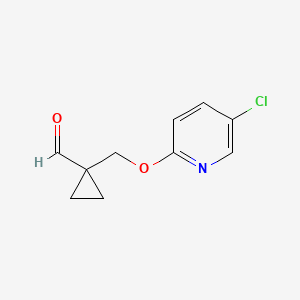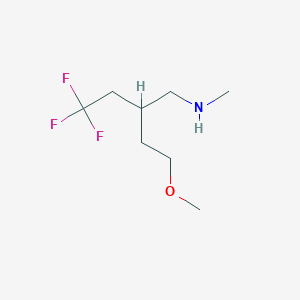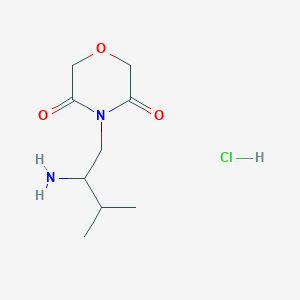
4-(2-Amino-3-methylbutyl)morpholine-3,5-dione hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs, such as AMBDH, has been a topic of significant attention due to their widespread availability in natural products and biologically relevant compounds. The synthesis of these compounds often involves 1,2-amino alcohols, aziridines, epoxides, and related compounds .Wissenschaftliche Forschungsanwendungen
Synthesis of Poly(ester amide)s and Biodegradable Polymers
Morpholine-2,5-dione derivatives have been extensively studied for their potential in synthesizing poly(ester amide)s through lipase-catalyzed ring-opening polymerization. This method produces polydepsipeptides with unique end groups, contributing to the development of biodegradable polymers (Feng et al., 2000). These polymers are of significant interest due to their enzymatic and hydrolytic degradability, making them suitable for biomedical applications such as tissue engineering and drug delivery systems (Yu, 2015).
Drug Delivery Systems
The morpholine-2,5-dione framework has been utilized to develop advanced drug delivery systems. Specifically, the mechanochemical synthesis of lactide and morpholine-2,5-dione-based random copolymers highlights the capacity of these materials for controlled drug release. This synthesis approach offers a green chemistry perspective to polymer production, potentially enhancing the biocompatibility and effectiveness of drug delivery vehicles (Burton et al., 2021).
Biomedical Applications
Morpholine-2,5-dione derivatives have been explored for various biomedical applications, including the synthesis of antibacterial agents. These compounds show promise due to their structural versatility and biological activity, which can be tailored for specific therapeutic targets (Isakhanyan et al., 2014). Additionally, novel heterocyclic systems incorporating morpholine derivatives have been synthesized, offering potential new avenues for antimicrobial and antitumor drug development (Karimian & Karimi, 2020).
Eigenschaften
IUPAC Name |
4-(2-amino-3-methylbutyl)morpholine-3,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3.ClH/c1-6(2)7(10)3-11-8(12)4-14-5-9(11)13;/h6-7H,3-5,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRWFDXPBHXCFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C(=O)COCC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Amino-3-methylbutyl)morpholine-3,5-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



